molecular formula C22H17O4P B099319 Naphthalen-2-yl diphenyl phosphate CAS No. 18872-49-6

Naphthalen-2-yl diphenyl phosphate

Cat. No. B099319
CAS RN: 18872-49-6
M. Wt: 376.3 g/mol
InChI Key: JSJUBNHZCFKUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-yl diphenyl phosphate (NDP) is a compound that has been studied for its potential as an antiwear additive in lubricants. It has been compared with other phosphate additives and has shown to effectively reduce friction and wear in steel/steel contacts at elevated temperatures .

Synthesis Analysis

The synthesis of related naphthalene phosphorus compounds has been reported in several studies. For instance, a high-yield synthesis of 1,8-di(phosphinyl)naphthalene and its reference compound has been described, which involves thermal decomposition leading to intramolecular dehydrogenative P-P coupling . Another study reported the preparation of a monoalkylated 1,8-bis(diphenylphosphino)naphthalene by treating diphosphine with 1,8-bis(bromomethyl)naphthalene, leading to unprecedented cyclizations of monophosphonium salts .

Molecular Structure Analysis

The molecular structure of naphthalene phosphorus compounds has been elucidated through various methods, including X-ray crystallography. The structure of 1,8-di(phosphinyl)naphthalene has been determined, revealing a planar naphthalene skeleton with transoid -PH2 groups . The synthesis of 1,8-bis(diphenylphosphino)naphthalene and its X-ray crystal structure have also been reported, showing a rigid chelating diphosphine analogue .

Chemical Reactions Analysis

Chemical reactions involving naphthalene phosphorus compounds include the formation of triphosphenium iodide from 1,8-bis(diphenylphosphino)naphthalene and P2I4 . Additionally, the cleavage of phosphorus-carbon bonds with sodium/naphthalene has been used for the preparation of unsymmetrical diphosphines . Naphthalene-1,8-diylbis(diphenylmethylium) has been used as an organic two-electron oxidant for oxidative self-coupling of N,N-dialkylanilines .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene phosphorus compounds have been characterized through various spectroscopic techniques. For example, the photophysical characteristics of a naphthalene-1-yl derivative were investigated, showing enhanced photoluminescence when anchored to superparamagnetic nanoparticles . The tribological properties of NDP as an antiwear additive have been evaluated, demonstrating its effectiveness in reducing friction and wear .

Scientific Research Applications

Electronic Spectral Studies

Research on similar compounds such as 2-(naphthalen-1-yl)-4,5-diphenyl-1H-imidazole has led to their use in electronic spectral studies. These compounds, when bound to Fe2O3 nanoparticles, have been characterized and analyzed for their photophysical characteristics using techniques like FT-IR, SEM, and XRD (Karunakaran et al., 2014).

Fluorescent Material Development

Compounds such as 3-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol have been used as luminescent materials. Their fluorescent properties, including large Stokes shifts and high quantum yield, are of interest for applications in material science, particularly in the development of sensors and probes (Zhang et al., 2014).

Metabolism Research

Naphthalen-2-yl diphenyl phosphate, among other organophosphate esters, has been studied for its metabolic pathways in human liver microsomes. This research helps understand the biotransformation and potential environmental impact of these compounds (Li et al., 2021).

Photoluminescence Enhancement

Studies on naphthalene-based compounds like 1-(naphthalene-1-yl)-2,4,5-triphenyl-1H-imidazole have shown their potential in enhancing photoluminescence when anchored to superparamagnetic nanoparticles. Such research is crucial for developing advanced photoluminescent materials (Jayabharathi et al., 2015).

Energy Transfer in Organic Single Crystals

Research on the energy transfer in organic single crystals involving compounds like naphthalene and diphenyl in diphenyl single crystals has provided insights into the kinetics and mechanisms of energy transfer, which is essential for understanding molecular interactions in solid-state physics (Hirota & Hutchison, 1965).

Electroluminescence in Organic Devices

Compounds like N1-(naphthalen-1-yl)-N1,N4-diphenylnaphthalene-1,4-diamine have been used to create host materials for phosphorescent organic light-emitting diodes. Such materials exhibit high thermal and morphological stability, important for developing efficient electroluminescent devices (Zhang et al., 2015).

Safety And Hazards

The safety information for “Naphthalen-2-yl diphenyl phosphate” indicates that it is a warning substance with hazard statements H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

naphthalen-2-yl diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17O4P/c23-27(24-20-11-3-1-4-12-20,25-21-13-5-2-6-14-21)26-22-16-15-18-9-7-8-10-19(18)17-22/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJUBNHZCFKUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603367
Record name Naphthalen-2-yl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl diphenyl phosphate

CAS RN

18872-49-6
Record name Naphthalen-2-yl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthalen-2-yl diphenyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Naphthalen-2-yl diphenyl phosphate
Reactant of Route 3
Reactant of Route 3
Naphthalen-2-yl diphenyl phosphate
Reactant of Route 4
Reactant of Route 4
Naphthalen-2-yl diphenyl phosphate
Reactant of Route 5
Reactant of Route 5
Naphthalen-2-yl diphenyl phosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Naphthalen-2-yl diphenyl phosphate

Citations

For This Compound
5
Citations
J Li, Y Zhang, W Meng, G Su - Toxicology Letters, 2021 - Elsevier
… However, these studies were confined to a limited number of OPFRs, and did not include newly identified OPEs, such as naphthalen-2-yl diphenyl phosphate (NDPHP, CAS: 18872-49-6…
Number of citations: 4 www.sciencedirect.com
Y Miyake, M Tokumura, Q Wang… - … & Technology Letters, 2018 - ACS Publications
… the compounds in curtain samples as (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl-methyl-methylphosphonate (PMMMP), naphthalen-2-yl diphenyl phosphate (…
Number of citations: 17 pubs.acs.org
L Wang, Y Jia, J Hu - Environment International, 2022 - Elsevier
Owing to increasing concerns about the toxicity of alkyl organophosphate triesters (OPTEs), it is necessary to comprehensively profile alkyl OPTEs in the environment. In this study, we …
Number of citations: 6 www.sciencedirect.com
M Tokumura, S Ogo, K Kume, K Muramatsu… - Ecotoxicology and …, 2019 - Elsevier
… reported that the novel alternative FRs, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl-methyl-methylphosphonate (PMMMP), naphthalen-2-yl diphenyl phosphate (…
Number of citations: 17 www.sciencedirect.com
T Liu, Y Zhang, Z Shan, M Wu, B Li, H Sun, G Su… - 2023 - researchsquare.com
… )phosphoryloxymethyl]-3-chloro-2-(chloro methyl)propyl] bis(2-chloroethyl) phosphate (V6), tris (1,3-dichloroisopropyl) phosphate (TDCIPP), naphthalen-2-yl diphenyl phosphate (…
Number of citations: 0 www.researchsquare.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.